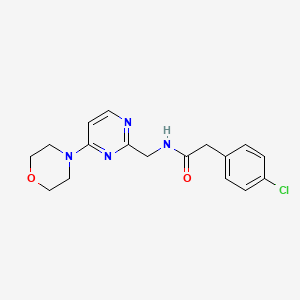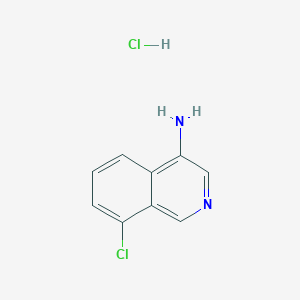![molecular formula C23H21N5O3S2 B2963267 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1242971-80-7](/img/structure/B2963267.png)
2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O3S2 and its molecular weight is 479.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, have been developed to target adenosine receptors .
Mode of Action
Computational studies suggested different binding modes for developed compounds at the three receptors . The preferred binding mode at the single receptor was driven by the substitution present at the 5 position .
Biochemical Pathways
Compounds with similar structures have been shown to interact with adenosine receptors, which play a crucial role in many biochemical pathways, including energy transfer (as adenosine triphosphate and adenosine diphosphate), signal transduction (as cyclic adenosine monophosphate), and enzyme reactions .
Pharmacokinetics
One study mentioned that cyp direct inhibition was identified as an issue of concern, and was resolved through modulation of lipophilicity . This suggests that the compound may have been optimized for better bioavailability.
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities and possess attractive applications in the fields of pharmaceutical and pesticide chemistry .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under mild, efficient, and operationally simple conditions , suggesting that the compound might be stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-14(2)15-5-7-16(8-6-15)24-19(29)13-33-23-26-25-22-27(12-17-4-3-10-31-17)21(30)20-18(28(22)23)9-11-32-20/h3-11,14H,12-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQDBMMZSIBODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2963187.png)
![1-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2963189.png)
![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2963190.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2963192.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2963196.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide](/img/structure/B2963198.png)
![1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2963199.png)
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2963200.png)

![N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2963206.png)
![2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide](/img/structure/B2963207.png)
